molecular formula C21H25N3O6 B12558680 Tyr-Ser-Phe CAS No. 144678-04-6

Tyr-Ser-Phe

Cat. No.: B12558680
CAS No.: 144678-04-6
M. Wt: 415.4 g/mol
InChI Key: HRHYJNLMIJWGLF-BZSNNMDCSA-N
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Description

Tyr-Ser-Phe is a tripeptide composed of three amino acids: tyrosine, serine, and phenylalanine. This compound is of significant interest in various fields due to its unique structural and functional properties. Tyrosine is known for its role in protein synthesis and signal transduction, serine is involved in metabolic processes, and phenylalanine is a precursor for various neurotransmitters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Ser-Phe typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids (serine and tyrosine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of protective groups and optimized reaction conditions are crucial to prevent side reactions and degradation of the peptide .

Chemical Reactions Analysis

Types of Reactions

Tyr-Ser-Phe can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions at serine can yield alkylated derivatives .

Mechanism of Action

The mechanism of action of Tyr-Ser-Phe involves its interaction with specific molecular targets and pathways. Tyrosine residues can undergo phosphorylation, playing a crucial role in signal transduction pathways. Serine residues are involved in metabolic processes, while phenylalanine serves as a precursor for neurotransmitters like dopamine and norepinephrine .

Properties

CAS No.

144678-04-6

Molecular Formula

C21H25N3O6

Molecular Weight

415.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H25N3O6/c22-16(10-14-6-8-15(26)9-7-14)19(27)24-18(12-25)20(28)23-17(21(29)30)11-13-4-2-1-3-5-13/h1-9,16-18,25-26H,10-12,22H2,(H,23,28)(H,24,27)(H,29,30)/t16-,17-,18-/m0/s1

InChI Key

HRHYJNLMIJWGLF-BZSNNMDCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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